molecular formula C15H12N2O3 B2491316 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 866133-36-0

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2491316
CAS No.: 866133-36-0
M. Wt: 268.272
InChI Key: WHXZLAQYXIHXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-12-5-2-10(3-6-12)13-9-17-8-11(15(18)19)4-7-14(17)16-13/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXZLAQYXIHXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation

The imidazo[1,2-a]pyridine scaffold is constructed via cyclocondensation of 2-aminopyridine derivatives with α-haloketones. For the target compound, the critical precursor is 2-amino-5-ethoxycarbonylpyridine , which introduces the carboxylic acid precursor at the pyridine’s 5-position (later position 6 in the fused system). Reacting this with 2-chloro-1-(4-methoxyphenyl)ethanone in refluxing dichloroethane (DCE) forms the ethyl ester intermediate, ethyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate .

Reaction Conditions

  • Solvent: Dichloroethane (DCE)
  • Temperature: Reflux (83–85°C)
  • Time: 12–24 hours
  • Yield: 70–85% (estimated from analogous reactions).

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in ethanol under reflux:
$$
\text{Ethyl ester} \xrightarrow{\text{LiOH, EtOH, reflux}} \text{Carboxylic acid}
$$

Optimized Hydrolysis Parameters

Parameter Value
LiOH Equivalents 2.5 equiv.
Solvent Ethanol/Water (3:1)
Temperature 80°C
Time 6–8 hours
Yield 85–90%

Multicomponent Reaction (MCR) Approach

A five-component cascade reaction offers an alternative route, though it requires post-synthetic hydrolysis. The protocol involves:

  • Cyanoacetohydrazide as the carboxylic acid precursor.
  • 4-Nitroacetophenone for aryl group introduction.
  • 1,1-Bis(methylthio)-2-nitroethylene for nitro functionality.
  • Diamines for ring closure.

Reaction Steps

  • N,N-Acetal Formation: Base-mediated condensation of cyanoacetohydrazide and 4-nitroacetophenone.
  • Knoevenagel Condensation: Reaction with 1,1-bis(methylthio)-2-nitroethylene.
  • Michael Addition: Diamine incorporation.
  • Cyclization: Imine-enamine tautomerization to form the imidazo[1,2-a]pyridine core.

Post-Synthetic Hydrolysis
The intermediate N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide is hydrolyzed under acidic conditions (6M HCl, reflux) to yield the carboxylic acid.

Regioselective Functionalization

C-2 Arylation Strategy

While most literature focuses on C-5 arylation, introducing the 4-methoxyphenyl group at C-2 requires pre-functionalization. Using 2-bromo-1-(4-methoxyphenyl)ethanone in the cyclocondensation step ensures direct incorporation of the aryl group at C-2.

Key Considerations

  • Electronic Effects: The methoxy group’s electron-donating nature enhances electrophilic substitution at C-2.
  • Steric Factors: Bulky substituents may reduce cyclocondensation efficiency.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃):
    • δ 7.42–7.38 (m, 2H, Ar-H), 6.92–6.88 (m, 2H, Ar-H), 8.25 (s, 1H, H-5), 7.65 (d, J = 9.6 Hz, 1H, H-8), 6.78 (d, J = 9.6 Hz, 1H, H-7), 3.84 (s, 3H, OCH₃).
  • ¹³C NMR (150 MHz, CDCl₃):
    • δ 167.8 (COOH), 159.2 (C-OCH₃), 144.1 (C-2), 132.5–114.7 (Ar-C), 55.3 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₁₂N₂O₃: 268.0848 [M+H]⁺.
  • Observed: 268.0851 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation High regioselectivity, scalability Requires specialized aminopyridines 70–85
Multicomponent Atom economy, one-pot synthesis Requires harsh hydrolysis conditions 60–75

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxylic acid group results in an alcohol .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential pharmacological activities , including:

  • Anticancer Properties : Research has indicated that derivatives of imidazo[1,2-a]pyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro .
  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains and fungi. The presence of the methoxy group enhances its solubility and reactivity, contributing to its effectiveness as an antimicrobial agent .

Biological Research

In biological contexts, the compound's unique structure allows it to interact with biological targets effectively:

  • Enzyme Inhibition : It has been investigated as a potential inhibitor for specific enzymes involved in disease processes, particularly in cancer metabolism .
  • Cell Signaling Pathways : Research indicates that it may influence various signaling pathways associated with cell growth and apoptosis, making it a candidate for further studies in cancer therapeutics .

Material Science

Beyond medicinal applications, this compound is also explored in material science:

  • Catalysis : The compound can serve as a catalyst in organic reactions due to its ability to facilitate electron transfer processes .
  • Polymer Chemistry : Its derivatives are being studied for incorporation into polymers to enhance material properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of various imidazo[1,2-a]pyridine derivatives, researchers synthesized multiple compounds based on the structure of this compound. These compounds were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, indicating strong anticancer activity .

Case Study 2: Antimicrobial Assessment

A separate study focused on assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Using disc diffusion methods, the results showed that several derivatives displayed potent antibacterial activity comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Carboxylic Acid vs. Esters : The free carboxylic acid group in 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid enhances hydrogen-bonding interactions with biological targets compared to ester derivatives, which are often prodrugs requiring metabolic activation .
  • Methoxy vs. Methyl/Chloro Groups : The 4-methoxy substituent in the target compound provides electron-donating effects, stabilizing π-π interactions with aromatic residues in binding pockets. This contrasts with 4-methyl or 4-chloro analogs, which exhibit steric hindrance or electron-withdrawing effects .

Table 2: Positional Effects on Activity

Compound Name Substituent Position Activity Profile Reference
This compound Carboxylic acid (6) Broad-spectrum antimicrobial, anti-inflammatory
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid Carboxylic acid (8) Selective kinase inhibition
3-Phenylimidazo[1,2-a]pyridine Phenyl (3) Inactive in antileishmanial assays

Key Findings :

  • Position 6 carboxylic acid derivatives generally exhibit higher potency than positional isomers (e.g., position 8) due to optimal alignment with catalytic sites .
  • Substituents at position 3 (e.g., bromine, phenyl) may sterically block target engagement, as seen in the inactivity of 3-phenyl derivatives .

Physicochemical and Pharmacokinetic Comparisons
Table 3: Physicochemical Properties

Compound Name logP Solubility (mg/mL) Plasma Stability Reference
This compound 1.8 0.45 (pH 7.4) >90% (24 h)
Methyl 2-(2-chloro-4-pyridinyl)imidazo[1,2-a]pyridine-6-carboxylate 3.2 0.12 (pH 7.4) 60% (24 h)
Imidazo[1,2-a]pyridine-6-carboxylic acid 1.2 0.60 (pH 7.4) >95% (24 h)

Insights :

  • The 4-methoxy group in the target compound moderately increases lipophilicity (logP = 1.8) compared to unsubstituted analogs (logP = 1.2), balancing solubility and membrane permeability .
  • Chloro-substituted esters (e.g., ) exhibit higher logP values but lower solubility and stability, limiting their utility in aqueous environments.

Biological Activity

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H14N2O3
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 866050-80-8

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. Recent methods have focused on efficient one-pot reactions that yield high purity and yield of the target compound while minimizing environmental impact through the use of benign solvents and reagents .

Biological Activity Overview

The biological activity of this compound can be categorized into various therapeutic areas:

Antimicrobial Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial properties. For instance, a study reported that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antidiabetic Potential

Recent investigations have highlighted the potential of imidazo[1,2-a]pyridine compounds as GPR40 agonists, which are promising targets for type 2 diabetes treatment. Compounds in this class have shown to enhance insulin secretion in response to free fatty acids .

Anticancer Properties

The imidazo[1,2-a]pyridine scaffold has been linked to anticancer activity through various mechanisms, including apoptosis induction and inhibition of cell proliferation. Studies indicate that these compounds can modulate key signaling pathways involved in cancer progression .

Case Studies

  • Antibacterial Study : A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent compound exhibited an MIC value of 3.12 μg/mL against S. aureus, demonstrating significant potential as an antimicrobial agent .
  • Diabetes Research : A recent study focused on the development of GPR40 agonists derived from the imidazo[1,2-a]pyridine structure showed improved glucose tolerance in diabetic models, suggesting a viable pathway for therapeutic intervention in diabetes management .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : These compounds often act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The ability to activate or inhibit specific receptors (such as GPR40) plays a crucial role in their pharmacological effects.

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves cyclization reactions starting from substituted pyridine or imidazole precursors. For example:
  • Route 1 : Condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Route 2 : Multi-step reactions involving Suzuki-Miyaura coupling for aryl group introduction, followed by carboxylic acid functionalization via hydrolysis .
  • Key Considerations : Reaction temperature (often 80–120°C), solvent choice (toluene, DMF), and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substitution patterns, particularly for distinguishing between methoxy and methyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for novel derivatives .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally analogous imidazopyridines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (e.g., 50°C) reduce side reactions in sensitive steps like imine formation, while higher temperatures (100–120°C) accelerate cyclization .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, whereas toluene minimizes byproducts in coupling reactions .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl group introduction .
  • Workflow Example : A two-step protocol involving microwave-assisted synthesis reduced reaction times by 60% in analogous imidazopyridine systems .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Structural Validation : Confirm compound identity via X-ray crystallography (e.g., CCDC 1437519 for related carbaldehyde derivatives) to rule out polymorphism or isomerism .
  • Assay Standardization : Compare activity under consistent conditions (e.g., cell line, pH, incubation time). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or MIC protocols .
  • Computational Modeling : Use molecular docking to assess binding affinity differences across target proteins (e.g., kinase vs. GPCR targets) .

Q. How should researchers design experiments to study the compound’s interactions with biological targets?

  • Methodological Answer :
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd) for target proteins .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence to map ligand-protein interaction sites .
  • In Silico Tools : Molecular dynamics simulations predict binding modes, guided by crystal structures of homologous targets (e.g., CYP450 enzymes) .
  • Case Study : For imidazopyridines with anxiolytic activity, competitive binding assays against GABA receptors were validated using radiolabeled ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.